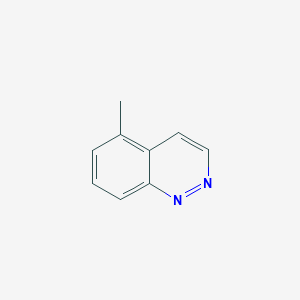
5-Methylcinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylcinnoline is an organic compound belonging to the cinnoline family, characterized by a nitrogenous heterocyclic structure It is a derivative of cinnoline, where a methyl group is attached to the fifth position of the cinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylcinnoline typically involves the cyclization of appropriate precursors. One common method is the diazotization of o-aminophenylpropionic acid followed by cyclization to form the cinnoline ring . Another approach involves the use of arylhydrazones and arylhydrazines as precursors, which undergo cyclization under reductive conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and cyclization reactions. The use of catalysts such as rhodium in oxidation-neutral cyclization reactions has been reported to yield various substituted cinnoline derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Methylcinnoline undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrazine derivatives.
Substitution: Electrophilic substitution reactions are common, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium oxide supported on Al2O3.
Reduction: Hydrazine derivatives.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products:
Oxidation: 3-Methyl-4-acetylcinnoline.
Reduction: Reduced cinnoline derivatives.
Substitution: Substituted cinnoline derivatives with various functional groups.
Scientific Research Applications
5-Methylcinnoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylcinnoline involves its interaction with various molecular targets. For instance, it can inhibit certain enzymes or interact with DNA, leading to changes in gene expression. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the cinnoline ring .
Comparison with Similar Compounds
Cinnoline: The parent compound without the methyl group.
Quinoxaline: An isomeric compound with a similar nitrogenous heterocyclic structure.
Phthalazine: Another isomeric compound with a different arrangement of nitrogen atoms.
Uniqueness: 5-Methylcinnoline is unique due to the presence of the methyl group at the fifth position, which can influence its chemical reactivity and biological activity. This methyl group can enhance the compound’s stability and modify its interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H8N2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
5-methylcinnoline |
InChI |
InChI=1S/C9H8N2/c1-7-3-2-4-9-8(7)5-6-10-11-9/h2-6H,1H3 |
InChI Key |
OJSSFUDHPGIKMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=NC2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















